(3S,4R)-4-Morpholinotetrahydrofuran-3-ol
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Overview
Description
(3S,4R)-4-Morpholinotetrahydrofuran-3-ol is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a morpholine ring fused with a tetrahydrofuran ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Morpholinotetrahydrofuran-3-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Morpholinotetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(3S,4R)-4-Morpholinotetrahydrofuran-3-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3S,4R)-4-Morpholinotetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-4-Morpholinotetrahydrofuran-3-ol
- (3R,4R)-4-Morpholinotetrahydrofuran-3-ol
- (3R,4S)-4-Morpholinotetrahydrofuran-3-ol
Uniqueness
(3S,4R)-4-Morpholinotetrahydrofuran-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its stereoisomers, this compound may exhibit different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1932007-28-7; 728008-07-9 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.212 |
IUPAC Name |
(3S,4R)-4-morpholin-4-yloxolan-3-ol |
InChI |
InChI=1S/C8H15NO3/c10-8-6-12-5-7(8)9-1-3-11-4-2-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
NTYLUMCDPBJOSG-HTQZYQBOSA-N |
SMILES |
C1COCCN1C2COCC2O |
solubility |
not available |
Origin of Product |
United States |
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